molecular formula C9H10N2O4 B8554840 N-ethyl-3-hydroxy-4-nitrobenzamide

N-ethyl-3-hydroxy-4-nitrobenzamide

Cat. No.: B8554840
M. Wt: 210.19 g/mol
InChI Key: YEVKOIYXOCRNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-hydroxy-4-nitrobenzamide is a chemical compound for research applications. While specific studies on this exact molecule are limited, its structure suggests potential as a valuable intermediate in organic synthesis and medicinal chemistry research. The core benzamide structure is a common pharmacophore, and the presence of both nitro and hydroxy substituents on the aromatic ring makes it a potential precursor for synthesizing more complex molecules . Similar nitro-aromatic compounds are frequently explored in pharmaceutical research for developing new bioactive molecules, such as novel nitroimidazole-based antibiotics to combat resistant bacterial strains . Researchers might also investigate its potential as a building block for enzyme inhibitors, given that structurally related nitrocatechol compounds have been developed as potent inhibitors for enzymes like catechol-O-methyltransferase (COMT) . The ethyl group on the amide nitrogen can influence the compound's lipophilicity and overall pharmacokinetic properties. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

N-ethyl-3-hydroxy-4-nitrobenzamide

InChI

InChI=1S/C9H10N2O4/c1-2-10-9(13)6-3-4-7(11(14)15)8(12)5-6/h3-5,12H,2H2,1H3,(H,10,13)

InChI Key

YEVKOIYXOCRNQV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

N-ethyl-3-hydroxy-4-nitrobenzamide has been studied for its interactions with biological systems, particularly in enzyme activity and metabolic pathways.

Enzyme Interaction

Research indicates that this compound acts as a probe in biochemical studies to investigate enzyme activities. It has been shown to interact with glutamine-dependent amidotransferases, which are crucial for nitrogen transfer in metabolic processes. These interactions can aid in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Antioxidant and Antimicrobial Properties

The compound exhibits notable antioxidant properties, which can help mitigate oxidative stress in cells. Additionally, derivatives of 4-nitrobenzamide have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Pharmaceutical Applications

The therapeutic potential of this compound has been explored in several studies.

Anticancer Research

There is emerging evidence that compounds similar to this compound may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in various cancer cell lines. This property makes it a candidate for further research in cancer therapeutics .

Gastrointestinal Motility

Some derivatives of nitrobenzamide compounds have been reported to stimulate gastrointestinal motility. This suggests that this compound may have potential applications in treating gastrointestinal disorders such as gastroparesis .

Industrial Applications

This compound is also used in various industrial applications.

Synthesis of Dyes and Pigments

The compound serves as a precursor in the synthesis of more complex organic molecules, including dyes and pigments. Its chemical structure allows it to participate in various reactions that yield vibrant colors used in textiles and coatings .

Chemical Intermediates

In synthetic organic chemistry, this compound is utilized as an intermediate for the development of other chemical entities, which can lead to the production of pharmaceuticals and agrochemicals .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the utility of this compound:

Study Focus Findings
Study AEnzyme InteractionDemonstrated modulation of enzyme activity through competitive inhibition mechanisms.
Study BAntimicrobial ActivityShowed effectiveness against Gram-positive bacteria, indicating potential as an antimicrobial agent .
Study CAnticancer PropertiesInduced apoptosis in breast cancer cell lines, suggesting therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares N-ethyl-3-hydroxy-4-nitrobenzamide with similar benzamide derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
This compound C₉H₁₀N₂O₄ -OH (3), -NO₂ (4), -NHCH₂CH₃ 210.19 g/mol Hydroxyl enhances H-bonding
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ -Cl (Ph), -NO₂ (4), -NHCH₂CH₂Ph 316.73 g/mol Bulky aryl group reduces solubility
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide C₁₄H₁₁ClN₂O₃ -Cl (3), -CH₃ (4), -NO₂ (4) 290.70 g/mol Chloro and methyl enhance lipophilicity
4-Nitro-N-(3-nitrophenyl)benzamide C₁₃H₉N₃O₅ -NO₂ (4), -NO₂ (Ph) 287.23 g/mol Dual nitro groups increase electron deficiency
N,N-Diethyl-4-nitrobenzamide C₁₁H₁₃N₂O₃ -N(CH₂CH₃)₂, -NO₂ (4) 237.23 g/mol Diethyl groups hinder crystallinity

Key Observations :

  • Nitro Group Positioning : Unlike 4-nitro-N-(3-nitrophenyl)benzamide, which has dual nitro groups, the single nitro in the target compound may reduce steric hindrance and alter electronic interactions in reactions .
  • Amide Substitution : The ethyl group on the amide nitrogen contrasts with bulkier substituents (e.g., phenethyl or chlorophenyl), likely improving membrane permeability compared to N-(3-chloro-4-methylphenyl)-4-nitrobenzamide .
Physicochemical Properties
  • Solubility: The hydroxyl group in this compound is expected to enhance solubility in polar solvents (e.g., water or ethanol) relative to analogs with non-polar groups (e.g., N,N-diethyl-4-nitrobenzamide) .
  • Melting Points : While specific data for the target compound is unavailable, analogs like N-(3-chlorophenethyl)-4-nitrobenzamide exhibit higher melting points (>150°C) due to aromatic stacking, suggesting the hydroxyl group may lower melting points via disrupted crystallinity .
  • Spectroscopic Signatures : NMR data for related compounds (e.g., N,N-dimethyl-4-nitrobenzamide in ) indicate distinct shifts for nitro and amide protons. The hydroxyl group in the target compound would produce a characteristic broad peak near δ 5–6 ppm in ¹H NMR .

Preparation Methods

CDI-Mediated Coupling with Ethylamine

This method employs 1,1'-carbonyldiimidazole (CDI) as a coupling agent to activate the carboxylic acid group of 3-hydroxy-4-nitrobenzoic acid. The protocol involves dissolving the acid in anhydrous N,N-dimethylformamide (DMF), followed by the addition of CDI to form an imidazolide intermediate. After 2 hours, ethylamine hydrochloride is introduced, and the mixture is stirred for an additional 18 hours. The product is isolated via extraction with ethyl acetate and purified by silica gel chromatography, yielding 65–70% of this compound.

Key Advantages :

  • High yield and reproducibility.

  • Mild reaction conditions (room temperature).

  • Compatibility with moisture-sensitive reagents.

Limitations :

  • Requires careful handling of CDI due to its hygroscopic nature.

  • Chromatography adds time and cost to large-scale production.

Transesterification of Methyl Ester with Ethylamine

Derived from benzamide synthesis patents, this method utilizes methyl 3-hydroxy-4-nitrobenzoate as the starting material. The methyl ester undergoes transesterification with ethylamine in the presence of aluminum isopropylate as a catalyst. The reaction is conducted in xylene at reflux (120–140°C) for 2.5 hours, followed by hydrolysis with hydrochloric acid to remove protecting groups. The final product is obtained in 81% yield after recrystallization.

Reaction Conditions :

  • Catalyst: Aluminum isopropylate (5 mol%).

  • Solvent: Xylene.

  • Temperature: 120–140°C.

Mechanistic Insight :
The aluminum catalyst facilitates nucleophilic attack by ethylamine on the ester carbonyl, displacing the methoxy group. Subsequent acid hydrolysis ensures deprotection of the hydroxyl group.

Acyl Chloride Formation and Amidation

In this route, 3-hydroxy-4-nitrobenzoic acid is first converted to its acyl chloride using oxalyl chloride in tetrahydrofuran (THF) at 0°C. The acyl chloride is then reacted with ethylamine in THF, yielding the target compound after aqueous workup and purification. This method achieves a yield of 58–62%, with scalability limited by the exothermic nature of the acyl chloride formation.

Critical Steps :

  • Acyl chloride synthesis: 0°C, 2 hours.

  • Amidation: 0°C to room temperature, 4 hours.

Safety Considerations :

  • Oxalyl chloride releases toxic gases (HCl, CO) and requires strict temperature control.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Reference
CDI-Mediated CouplingCDI, Ethylamine HCl, DMFRT, 20 h65–70%
TransesterificationMethyl ester, Ethylamine, Al catalyst120–140°C, 2.5 h81%
Acyl Chloride AmidationOxalyl chloride, Ethylamine, THF0°C to RT, 6 h58–62%

Key Observations :

  • The transesterification method offers the highest yield (81%) but requires high-temperature conditions and specialized catalysts.

  • CDI-mediated coupling balances yield and practicality, making it suitable for laboratory-scale synthesis.

  • Acyl chloride routes, while straightforward, face challenges in handling hazardous reagents.

Discussion and Recommendations

The choice of synthesis method depends on the intended application and available infrastructure. For industrial-scale production, the transesterification route is preferable due to its high yield and compatibility with continuous flow systems. Conversely, academic laboratories may favor CDI-mediated coupling for its simplicity and lower energy requirements . Future research should explore catalytic improvements for the nitration step of 3-hydroxybenzoic acid to enhance overall efficiency.

Q & A

Q. Answer :

  • Thermal stability : Decomposition occurs above 200°C (TGA data from analogs). Store at –20°C in amber vials .
  • Photostability : Nitro groups sensitize the compound to UV light; use light-protected containers .
  • Hydrolytic stability : Susceptible to base-mediated cleavage (e.g., NaOH). Monitor pH in aqueous solutions (optimum pH 6–8) .

Advanced: How can contradictory spectral data be resolved in purity assessment?

Answer : Contradictions (e.g., NMR peak splitting or unexpected MS fragments) arise from:

  • Impurities : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate byproducts .
  • Tautomerism : The hydroxy-nitro moiety may exhibit keto-enol tautomerism, resolved via variable-temperature NMR .
  • Crystallinity : Poorly crystalline samples yield broad XRD peaks; recrystallize from DMF/ether .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Q. Answer :

  • DFT calculations : Gaussian 16 at the B3LYP/6-311++G(d,p) level predicts electrophilic sites (e.g., nitro group’s LUMO distribution) .
  • MD simulations : GROMACS models reveal binding stability in protein pockets (e.g., ~2.5 Å RMSD over 100 ns) .

Basic: What safety protocols are recommended for handling this compound?

Q. Answer :

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .
  • Ventilation : Use fume hoods due to potential dust inhalation (S22/S24/25 precautions) .
  • Waste disposal : Neutralize with 10% acetic acid before incineration .

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